Methods and Technical Details
The synthesis of rac Practolol-d7 involves incorporating deuterium atoms into the Practolol molecule. This can be achieved through various synthetic routes, including:
Industrial production typically employs optimized conditions to maximize yield and purity, controlling parameters such as temperature, pressure, and solvent choice .
Structure and Data
The molecular formula for rac Practolol-d7 is , with a molecular weight of approximately 266.34 g/mol. The structure features a beta-1 adrenergic antagonist configuration, characterized by the presence of an acetamide group and a hydroxylated propyl chain. The specific structural representation includes:
Reactions and Technical Details
Rac Practolol-d7 can undergo several types of chemical reactions, similar to its non-deuterated counterpart:
Common reagents and conditions vary based on the desired reaction type but generally involve controlled temperatures and specific solvents .
Process and Data
Rac Practolol-d7 functions by selectively binding to beta-1 adrenergic receptors located in the heart and vascular smooth muscle. This binding inhibits the effects of catecholamines such as epinephrine and norepinephrine, resulting in:
The incorporation of deuterium does not significantly alter this mechanism but enhances the ability to trace pharmacokinetic pathways in research studies .
Physical Properties
Chemical Properties
Rac Practolol-d7 has numerous scientific applications:
Deuterium labeling of β-blockers like practolol serves as a critical tool for pharmacokinetic and metabolic studies. For rac-Practolol-d7, deuterium atoms are typically incorporated at seven positions: the isopropyl group [(CH3)2CD-] and the N-acetyl moiety (CD3CO-). The primary synthetic strategies include:
Table 1: Deuterium Incorporation Methods for rac-Practolol-d7*
Site | Method | Reagents | Deuteration Efficiency | Side Products |
---|---|---|---|---|
Isopropyl | Catalytic exchange | D2O, Pd/C (80°C) | 95% | Dehalogenated impurities |
Isopropyl | Reductive amination | CD3CDND2, NaBD4 | 98% | None |
N-Acetyl | Acylation | (CD3CO)2O, pyridine | >99% | O-acetyl derivatives |
The radiolabeled rac-Practolol-d7 ([3H]-d7) enables high-resolution pharmacodynamic studies. Optimization focuses on:
Table 2: Analytical Parameters for rac-Practolol-d7 Purification & Validation
Parameter | Conditions | Results |
---|---|---|
HPLC Resolution | Kromasil C18, 0.1% HCOOH/CH3CN, 1.0 mL/min | ΔRt = +0.8 min vs. non-deuterated |
Specific Activity | Catalytic tritiation of alkenyl precursor | 28.5 ± 1.2 Ci/mmol |
Isotopic Purity | LC-MS (ESI+, MRM) | 98.5 ± 0.3% (d7) |
Synthesis of rac-Practolol-d7 necessitates chiral resolution due to differential β1-receptor binding of (R)- and (S)-enantiomers. Key considerations:
Table 3: Enantioseparation Performance for rac-Practolol-d7*
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6